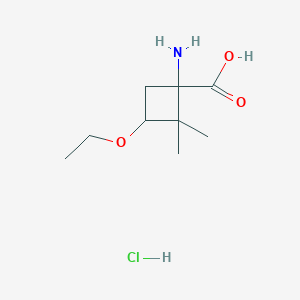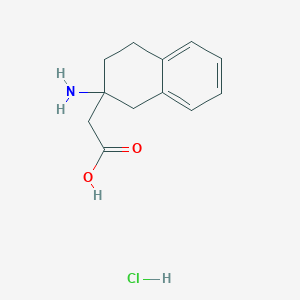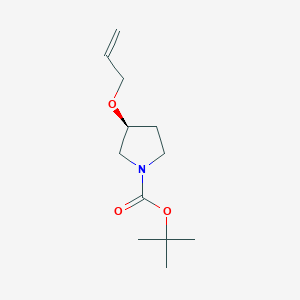![molecular formula C12H27Cl2N3O B1378865 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride CAS No. 1423024-78-5](/img/structure/B1378865.png)
1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride
Vue d'ensemble
Description
1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride is a chemical compound with the CAS Number: 1423024-78-5 . It has a molecular weight of 300.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H25N3O.2ClH/c1-15(2)10-6-9-14-11(16)12(13)7-4-3-5-8-12;;/h3-10,13H2,1-2H3,(H,14,16);2*1H . This indicates that the compound has a complex structure involving a cyclohexane ring and multiple nitrogen atoms.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Researchers have explored the synthesis of new compounds utilizing structures similar to 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride for biological applications. For instance, Abd-Allah and Elshafie (2018) synthesized a series of cyclohexane-1-carboxamide derivatives as apoptosis inducers, highlighting the potential of such structures in antitumor activity against various cancer cell lines, including MCF-7, HepG2, A549, and Caco-2 (W. H. Abd-Allah & M. Elshafie, 2018).
Catalytic Applications
The compound's derivatives have been used in catalysis, demonstrating significant improvements in reactions. Müller et al. (2000) reported on amine-modified titania–silica hybrid gels for epoxidation catalysts, where derivatives significantly enhanced the catalytic activity in the epoxidation of cyclohexene and cyclohexenol (C. Müller et al., 2000).
Material Science
In material science, the synthesis of new polyesteramides containing peptide linkages using compounds with similar functional groups has been investigated for potential agricultural or biomedical applications, as reported by Fan et al. (2000). These polymers showed promising results in biodegradability studies, emphasizing the versatility of such chemical structures in developing environmentally friendly materials (Yujiang Fan et al., 2000).
Chemical Synthesis
The compound has been utilized as a building block in chemical synthesis. Kozhushkov et al. (2010) described productive syntheses of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides, showcasing the utility of similar amines in the creation of new organic compounds with potential applications in various fields, including medicinal chemistry (S. Kozhushkov et al., 2010).
Safety and Hazards
Mécanisme D'action
Mode of Action
Compounds with similar structures, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (edc or edac), are known to act as carboxyl activating agents . They can activate phosphate groups in phospho mono and di esters, which are used in peptide synthesis and in the preparation of antibodies like immunoconjugates .
Propriétés
IUPAC Name |
1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O.2ClH/c1-15(2)10-6-9-14-11(16)12(13)7-4-3-5-8-12;;/h3-10,13H2,1-2H3,(H,14,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTOQOACOFJYSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1(CCCCC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea](/img/structure/B1378787.png)


![Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine](/img/structure/B1378793.png)


![6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile](/img/structure/B1378797.png)

![4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene](/img/structure/B1378800.png)
![2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1378801.png)

